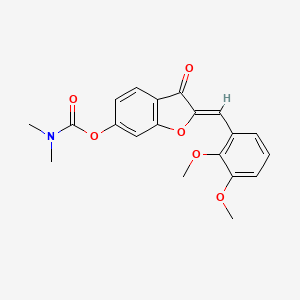

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)20(23)26-13-8-9-14-16(11-13)27-17(18(14)22)10-12-6-5-7-15(24-3)19(12)25-4/h5-11H,1-4H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNVTCGLTOMFGE-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound that has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core with methoxy substituents and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 355.4 g/mol.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 25 µM

These results indicate a promising profile for further development in cancer therapeutics .

Case Studies

A notable case study involved the synthesis and evaluation of this compound's derivatives to enhance its biological activity. Modifications to the methoxy groups were shown to significantly alter the potency against specific microbial strains and cancer cells.

Example Case Study:

In a study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized several derivatives of this compound and tested their biological activities. The study concluded that certain modifications increased both antimicrobial and anticancer efficacy, suggesting structure-activity relationships (SAR) that could guide future synthetic efforts .

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 μg/mL |

| Acinetobacter baumannii (MDR) | 16 μg/mL |

These findings suggest that derivatives of benzofuran may share similar antimicrobial mechanisms, making them candidates for further investigation in treating resistant infections.

Anticancer Properties

The compound's potential anticancer activity is of particular interest. Preliminary studies have shown that it may inhibit specific enzymes or pathways critical for cancer cell proliferation.

Medicine

The compound is under investigation for its therapeutic applications, particularly in the development of new pharmaceuticals aimed at treating infections and cancer. Its biological activities suggest potential as a lead compound for drug development.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties contribute to advancements in various industrial processes.

In Vitro Studies

Compounds structurally related to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated promising results in reducing inflammatory markers in cell cultures.

Animal Models

Preliminary studies using animal models have shown that these compounds can significantly reduce inflammation associated with various conditions, indicating their potential as anti-inflammatory agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications on the benzofuran core or substituents can enhance its antimicrobial and anticancer activities.

| Modification | Effect on Activity |

|---|---|

| Nitro substitution at positions 3 and 4 | Increased antibacterial activity |

| Halogen substitutions | Enhanced potency against MRSA |

| Hydrophilic substitutions | Diminished antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.